4-(bromomethyl)-1-phenyl-1H-pyrazole
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Overview
Description
4-(Bromomethyl)-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The bromomethyl group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-phenyl-1H-pyrazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction reactions can yield alcohols or hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
4-(Bromomethyl)-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromophenylacetic acid
- 4-Bromo-2-nitrotoluene
Uniqueness
4-(Bromomethyl)-1-phenyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Unlike simple brominated benzenes, the presence of the pyrazole ring allows for additional interactions and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
InChI Key |
DPTQPUZPPFTLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CBr |
Origin of Product |
United States |
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